4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
Description
4-(5-Chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a synthetic heterocyclic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen atoms). The molecule is substituted at the 3-position with a morpholin-4-ylmethyl group and at the 4-position with a 5-chlorothiophene-2-carbonyl moiety. These functional groups confer unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by sulfur-containing heterocycles.
The 5-chlorothiophene group introduces electron-withdrawing characteristics, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S2/c16-14-3-2-13(22-14)15(19)18-4-1-9-21-11-12(18)10-17-5-7-20-8-6-17/h2-3,12H,1,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSYYXMXTRFKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Chlorination and Oxidation
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Chlorination of 2-Thiophenecarboxaldehyde : Chlorine gas is introduced into 2-thiophenecarboxaldehyde at −10°C to 30°C for 1–20 hours, yielding 5-chloro-2-thiophenecarboxaldehyde.
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Oxidation to Carboxylic Acid : The intermediate aldehyde is treated with a cooled sodium hydroxide solution (≤30°C), followed by chlorine introduction and quenching with sodium sulfite. Acidification with concentrated HCl precipitates 5-chlorothiophene-2-carboxylic acid (85–90% yield).
Conversion to Acyl Chloride
The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene, yielding 5-chlorothiophene-2-carbonyl chloride. This intermediate is highly reactive and must be used immediately or stored under inert conditions.
Construction of the 1,4-Thiazepane Core
The 1,4-thiazepane ring is synthesized via cyclization strategies, as outlined in related syntheses.
Cyclization of 1,5-Diaminopentane Derivatives
A common approach involves reacting 1,5-diaminopentane with sulfur-containing reagents like carbon disulfide (CS₂) or thiodiglycolic acid. For example:
This method yields the thiazepane core but requires subsequent functionalization.
Ring Expansion of Piperidine Derivatives
Alternative routes involve ring expansion of piperidine precursors. Treatment of N-chloropiperidine with sodium sulfide (Na₂S) in dimethylformamide (DMF) at 100°C generates the thiazepane ring via sulfur insertion.
Introduction of the Morpholin-4-ylmethyl Group
Functionalization at position 3 is achieved through alkylation or Mannich reactions.
Alkylation with Morpholinylmethyl Halides
3-Bromomethyl-1,4-thiazepane reacts with morpholine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C:
Yields range from 70–80%, with purification via column chromatography.
Mannich Reaction
A three-component reaction between 1,4-thiazepane, morpholine, and formaldehyde in ethanol at 25°C introduces the morpholinylmethyl group directly:
This method avoids pre-functionalized intermediates but requires careful pH control.
Acylation at Position 4
The final step involves coupling 3-[(morpholin-4-yl)methyl]-1,4-thiazepane with 5-chlorothiophene-2-carbonyl chloride.
Reaction Conditions
The secondary amine at position 4 reacts with the acyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl:
The reaction proceeds at 0–5°C to minimize side reactions, with a typical yield of 75–85%.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1) or silica gel chromatography. Purity (>95%) is confirmed by HPLC, while structure elucidation relies on H NMR, C NMR, and high-resolution mass spectrometry (HRMS).
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Alkylation) | Method 2 (Mannich) |
|---|---|---|
| Thiazepane Synthesis | Cyclization (75%) | Ring Expansion (68%) |
| Morpholinyl Introduction | Alkylation (80%) | Mannich (72%) |
| Acylation Yield | 85% | 82% |
| Total Yield | 51% | 40% |
Method 1 offers higher overall yield but requires pre-functionalized intermediates. Method 2 simplifies the synthesis but demands stringent pH control.
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions during morpholinylmethyl introduction can yield N-alkylated byproducts. Microwave-assisted synthesis reduces reaction times and improves selectivity.
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Purity : Recrystallization solvents (e.g., ethyl acetate/hexane) enhance crystalline purity to >98%.
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Cost Efficiency : Sourcing low-cost 1,5-diaminopentane derivatives remains a bottleneck. Biocatalytic routes using aminotransferases are under exploration .
Chemical Reactions Analysis
Types of Reactions
4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Core Flexibility vs. Rigidity: The 1,4-thiazepane core in the target compound allows for greater conformational adaptability compared to rigid frameworks like benzothiadiazole (DTCPB) or spirocyclic morpholinone derivatives . This flexibility may enhance binding to dynamic protein targets but reduce metabolic stability.
Substituent Effects: The morpholinylmethyl group improves aqueous solubility relative to lipophilic aryl substituents (e.g., 3-(2-methoxyphenyl)-1,4-thiazepane hydrochloride) .
Biological Relevance: Thiazolidinones (e.g., compound 5) exhibit antimicrobial activity via chelation or enzyme inhibition, whereas thiazepane derivatives may target neurological or inflammatory pathways due to morpholine’s prevalence in CNS-active drugs . Benzothiadiazoles (DTCPB) are non-biological and primarily used in materials science, emphasizing the divergent applications of sulfur-nitrogen heterocycles .
Synthetic Accessibility: Thiazepane derivatives often require multi-step syntheses involving cyclization and functional group protection, whereas thiazolidinones can be synthesized via one-pot condensations (e.g., thiosemicarbazide and chloroacetic acid) .
Research Findings and Implications
- Pharmacokinetic Profiles : Morpholine-containing compounds generally exhibit favorable bioavailability, as seen in FDA-approved drugs (e.g., aprepitant). The target compound’s morpholinylmethyl group may similarly enhance absorption .
- Electrochemical Properties : The 5-chlorothiophene group could stabilize charge-transfer interactions, a feature exploited in optoelectronic materials (cf. DTCPB) but understudied in biological contexts .
- Toxicity Considerations : Chlorinated aromatic groups (e.g., 5-chlorothiophene) may raise metabolic oxidation liabilities, necessitating further in vitro toxicity screening .
Biological Activity
The compound 4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a complex organic molecule notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a thiazepane ring, a morpholine moiety, and a chlorothiophene group. Its molecular formula is with a molecular weight of 360.9 g/mol .
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound has been observed to inhibit certain proteases, which can be crucial for therapeutic applications in treating diseases related to enzyme dysregulation .
- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate alterations in the expression of genes involved in cell proliferation and apoptosis .
Molecular Binding
The compound binds to specific active sites of enzymes, leading to either inhibition or activation. This binding alters gene expression patterns, which subsequently influences various cellular functions .
Antimicrobial and Anticancer Properties
Research indicates that This compound exhibits significant antimicrobial and anticancer activities. It has been tested against several bacterial strains and cancer cell lines, showing promising results in inhibiting growth .
Case Studies
- Anticancer Study : A study demonstrated that the compound effectively reduced the viability of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation reported that this compound exhibited potent antibacterial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Synthetic Routes
The synthesis of this compound typically involves:
- Preparation of 5-chlorothiophene-2-carbonyl chloride .
- Reaction with thiazepane derivatives , often using solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Scientific Research Applications
The compound's unique structure and biological properties make it suitable for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
